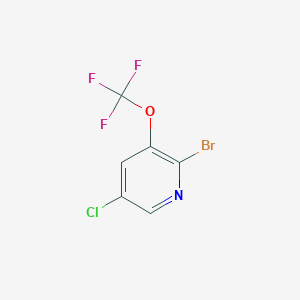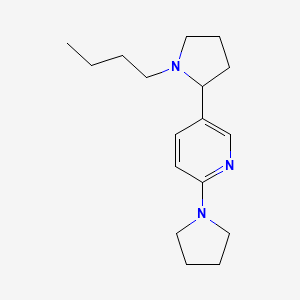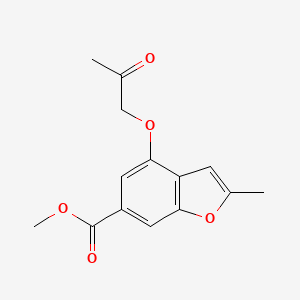![molecular formula C12H20N2O3 B11807041 Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate](/img/structure/B11807041.png)
Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate is a complex organic compound with a unique structure that includes a tetrahydrooxazolo ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-throughput reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine
- 2-tert-Butyl-4-methylphenol
- trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile
Uniqueness
Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 2-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]oxazolo[5,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-8-13-9-5-6-14(7-10(9)16-8)11(15)17-12(2,3)4/h9-10H,5-7H2,1-4H3 |
InChI Key |
WCDSSPCANJWUJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2CCN(CC2O1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


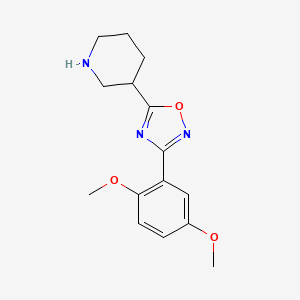

![2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11806975.png)


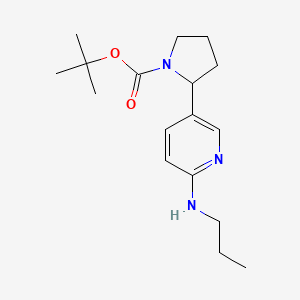
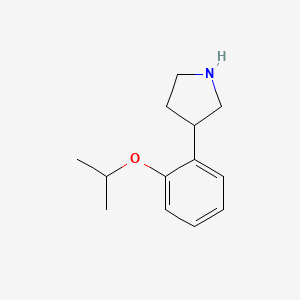
![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)
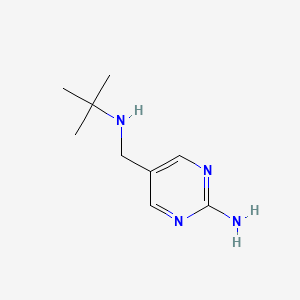
![4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11807023.png)
![3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11807035.png)
